Propane-1,1,2,2-tetrol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,1,2,2-tetrol can be synthesized through several methods. One common approach involves the reduction of 1,1,2,2-tetrafluoropropane using a suitable reducing agent. Another method involves the hydrolysis of 1,1,2,2-tetrachloropropane under acidic or basic conditions to replace the chlorine atoms with hydroxyl groups.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of 1,1,2,2-tetrafluoropropane. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
Propane-1,1,2,2-tetrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form propane or other lower alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: this compound can form 1,1,2,2-tetrahydroxypropane-1-one or 1,1,2,2-tetrahydroxypropanoic acid.
Reduction: It can yield propane or 1,2,3-trihydroxypropane.
Substitution: Products include 1,1,2,2-tetrahalopropane or 1,1,2,2-tetraalkylpropane.
Scientific Research Applications
Propane-1,1,2,2-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of polyhydroxy compounds in biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which propane-1,1,2,2-tetrol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it can interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Propane-1,1,2,3-tetrol: Similar structure but with hydroxyl groups at different positions.
1,1,2,2-tetrafluoropropane: Contains fluorine atoms instead of hydroxyl groups.
1,1,2,2-tetrachloropropane: Contains chlorine atoms instead of hydroxyl groups.
Uniqueness
Propane-1,1,2,2-tetrol is unique due to its four hydroxyl groups, which confer distinct chemical properties and reactivity compared to its halogenated counterparts. Its ability to form multiple hydrogen bonds makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biological studies.
Properties
CAS No. |
116079-22-2 |
---|---|
Molecular Formula |
C3H8O4 |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
propane-1,1,2,2-tetrol |
InChI |
InChI=1S/C3H8O4/c1-3(6,7)2(4)5/h2,4-7H,1H3 |
InChI Key |
QBJJYRZAHQDNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)O)(O)O |
Origin of Product |
United States |
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